1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide
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Overview
Description
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide is a cyclic organophosphorus compound with the molecular formula C9H11O5P. This compound is known for its unique structural features, which include a dioxaphosphorinan ring system with a phenoxy group and an oxide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of phenol with a phosphorus-containing reagent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety to other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinan ring system and the phenoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological activity and its use in various chemical reactions .
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide can be compared with other similar compounds such as:
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: This compound has similar structural features but with dimethyl groups at the 5-position.
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: This compound contains methoxy groups instead of hydroxyl groups.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a chloro substituent, which affects its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it suitable for a wide range of applications
Properties
CAS No. |
286020-33-5 |
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Molecular Formula |
C9H11O5P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
2-oxo-2-phenoxy-1,3,2λ5-dioxaphosphinan-5-ol |
InChI |
InChI=1S/C9H11O5P/c10-8-6-12-15(11,13-7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI Key |
RAOKUCULSJIRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
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